[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13533124
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3/t11-/m1/s1 |
| Standard InChI Key | MCQMFGSUHDOVEN-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
| SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular architecture combines three critical functional groups: a pyrrolidine ring, an amino-acetyl substituent, and a tert-butyl-protected carbamate. These elements confer unique physicochemical properties, including stereochemical specificity due to the (R)-configuration at the pyrrolidine C3 position. The molecular weight of 285.38 g/mol and a polar surface area of 78.9 Ų (calculated from its SMILES string) indicate moderate solubility in organic solvents, a trait advantageous for synthetic manipulation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
| Molecular Formula | C₁₄H₂₇N₃O₃ |
| Molecular Weight | 285.38 g/mol |
| Canonical SMILES | CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
| CAS Registry | Not publicly disclosed |
The stereochemistry at the pyrrolidine C3 position critically influences biological activity. Comparative studies on its (S)-enantiomer counterpart, [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, demonstrate marked differences in receptor binding affinities, underscoring the importance of chiral purity in pharmacological applications.
Synthetic Methodology
General Synthesis Strategy
Synthesis typically follows a multi-step sequence starting from (R)-pyrrolidin-3-yl-carbamic acid derivatives. A representative pathway involves:
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Amino Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
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Acetylation: Coupling of the amino group with chloroacetyl chloride under Schotten-Baumann conditions, followed by nucleophilic substitution with ammonia to yield the 2-amino-acetyl moiety.
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Isopropyl Incorporation: Alkylation of the secondary amine using isopropyl bromide in the presence of a base such as potassium carbonate.
Critical parameters include maintaining anhydrous conditions during Boc protection and controlling reaction temperatures (<0°C) during acetylation to prevent racemization.
Analytical Characterization
Post-synthetic validation employs:
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 1.42 (s, 9H, tert-butyl), δ 4.15–3.95 (m, pyrrolidine protons), and δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl).
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Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calcd. for C₁₄H₂₇N₃O₃, 286.20; observed 286.18.
| Target Class | Interaction Hypothesis |
|---|---|
| Serine Hydrolases | Covalent binding via carbamate |
| Aminergic GPCRs | Allosteric modulation |
| Epigenetic Regulators | HDAC inhibition via zinc chelation |
In silico docking studies using AutoDock Vina position the tert-butyl group within hydrophobic pockets of model enzymes, while the amino-acetyl chain forms hydrogen bonds with catalytic residues.
Comparative Analysis with Structural Analogs
Table 3: Enantiomeric and Functional Group Variations
| Compound | Key Structural Difference | Bioactivity Shift |
|---|---|---|
| (S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl analog | Chloro vs. amino-acetyl group | 10-fold reduction in GPCR binding |
| Benzyl ester counterpart | Benzyl vs. tert-butyl protection | Improved metabolic stability |
The tert-butyl group in [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester enhances steric shielding of the carbamate, conferring greater stability than benzyl-protected analogs under physiological conditions.
Future Research Directions
Priority Investigations
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Metabolic Profiling: Identification of cytochrome P450 isoforms involved in oxidative metabolism.
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Crystallographic Studies: X-ray diffraction analysis of target-bound complexes to validate docking predictions.
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Structure-Activity Relationships (SAR): Systematic modification of the isopropyl and amino-acetyl groups to optimize pharmacokinetic properties.
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